Ethyl 3-(benzyloxy)propanoate
Overview
Description
Ethyl 3-(benzyloxy)propanoate is an organic compound with the molecular formula C12H16O3. It is an ester, which is a class of compounds commonly found in nature and used in various industrial applications. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is used as an intermediate in organic synthesis and has applications in the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(benzyloxy)propanoate can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with ethyl 3-bromopropionate in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like toluene at room temperature . Another method involves the esterification of 3-(benzyloxy)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzyloxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce 3-(benzyloxy)propanoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 3-(benzyloxy)propanoic acid and ethanol.
Reduction: 3-(benzyloxy)propanol.
Substitution: Various substituted propanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(benzyloxy)propanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 3-(benzyloxy)propanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The benzyloxy group can be involved in interactions with enzymes and receptors, influencing the compound’s biological activity .
Comparison with Similar Compounds
Ethyl 3-(benzyloxy)propanoate can be compared with other similar esters:
Ethyl 3-(benzyloxy)butanoate: Similar structure but with an additional carbon in the chain, leading to different physical and chemical properties.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.
Ethyl 3-(phenylmethoxy)propanoate: Similar structure but with a phenylmethoxy group, which can influence its interactions in biological systems.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
ethyl 3-phenylmethoxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(13)8-9-14-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOWOUOVYMJIQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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